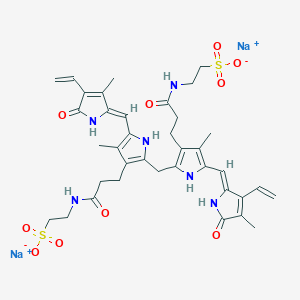
Bilirubin Conjugate ditaurate disodium
Vue d'ensemble
Description
Le conjugué de bilirubine est une forme hydrosoluble de la bilirubine, un composé jaune qui est un sous-produit de la dégradation de l'hème dans les globules rouges. Dans le foie, la bilirubine est conjuguée à l'acide glucuronique par l'enzyme glucuronyltransférase, formant la bilirubine diglucuronide, qui est ensuite excrétée dans la bile. Ce processus de conjugaison est crucial pour l'élimination de la bilirubine de l'organisme, empêchant son accumulation et sa toxicité potentielle .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le conjugué de bilirubine est synthétisé dans le foie par l'action enzymatique de la glucuronyltransférase. Le processus implique l'addition de l'acide glucuronique à la bilirubine non conjuguée, la rendant hydrosoluble .
Méthodes de Production Industrielle : La production industrielle de conjugué de bilirubine implique généralement l'extraction de la bilirubine de la bile de mammifères, suivie de processus chimiques pour la conjuguer à l'acide glucuronique. Une méthode implique l'utilisation de Corynebacterium glutamicum recombinant exprimant la β-glucuronidase pour hydrolyser la bilirubine conjuguée en bilirubine .
Types de Réactions :
Oxydation : La bilirubine peut être oxydée en biliverdine, qui est un pigment vert.
Réduction : La bilirubine peut être réduite en urobilinogène dans les intestins.
Conjugaison : La bilirubine subit une conjugaison avec l'acide glucuronique dans le foie
Réactifs et Conditions Courants :
Oxydation : Le vanadate ou la bilirubine oxydase peuvent être utilisés pour oxyder la bilirubine en biliverdine.
Réduction : Les enzymes bactériennes dans l'intestin réduisent la bilirubine en urobilinogène.
Conjugaison : L'acide glucuronique et l'enzyme glucuronyltransférase sont utilisés pour la conjugaison.
Principaux Produits :
Biliverdine : Formée à partir de l'oxydation de la bilirubine.
Urobilinogène : Formé à partir de la réduction de la bilirubine.
Bilirubine Diglucuronide : Formée à partir de la conjugaison de la bilirubine avec l'acide glucuronique
4. Applications de la Recherche Scientifique
Le conjugué de bilirubine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme sonde pour étudier le transport et la biotransformation des substances non polaires.
Médecine : Utilisé dans les tests diagnostiques de la fonction hépatique et de la jaunisse. .
Industrie : Utilisé dans la production de bézoards artificiels, une médecine traditionnelle en Chine.
5. Mécanisme d'Action
Le conjugué de bilirubine exerce ses effets par plusieurs mécanismes :
Détoxification : La conjugaison avec l'acide glucuronique rend la bilirubine hydrosoluble, ce qui lui permet d'être excrétée dans la bile.
Activité Antioxydante : La bilirubine a de puissantes propriétés antioxydantes, piégeant les espèces réactives de l'oxygène.
Composés Similaires :
Biliverdine : Un intermédiaire dans la dégradation de l'hème, qui est ensuite réduit en bilirubine.
Urobilinogène : Un produit de réduction de la bilirubine dans les intestins.
Stercobiline : Un produit de dégradation de l'urobilinogène, responsable de la couleur brune des fèces.
Unicité : Le conjugué de bilirubine est unique dans son rôle dans la détoxification de la bilirubine et la facilitation de son excrétion. Contrairement à la biliverdine et à l'urobilinogène, le conjugué de bilirubine est directement impliqué dans l'élimination de la bilirubine de l'organisme, empêchant son accumulation et sa toxicité potentielle .
Applications De Recherche Scientifique
Bilirubin conjugate has several scientific research applications:
Chemistry: Used as a probe for studying transport and biotransformation of nonpolar substances.
Biology: Studied for its role in cellular signaling pathways and its potential as a metabolic hormone.
Medicine: Used in diagnostic assays for liver function and jaundice. .
Industry: Used in the production of artificial bezoars, a traditional medicine in China.
Mécanisme D'action
Bilirubin conjugate exerts its effects through several mechanisms:
Detoxification: Conjugation with glucuronic acid makes bilirubin water-soluble, allowing it to be excreted in bile.
Antioxidant Activity: Bilirubin has potent antioxidant properties, scavenging reactive oxygen species.
Hormonal Activity: Bilirubin acts as a metabolic hormone, interacting with nuclear receptors such as peroxisome proliferator-activated receptor (PPAR) to regulate gene transcription.
Comparaison Avec Des Composés Similaires
Biliverdin: An intermediate in the breakdown of heme, which is further reduced to bilirubin.
Urobilinogen: A reduction product of bilirubin in the intestines.
Stercobilin: A breakdown product of urobilinogen, responsible for the brown color of feces.
Uniqueness: Bilirubin conjugate is unique in its role in detoxifying bilirubin and facilitating its excretion. Unlike biliverdin and urobilinogen, bilirubin conjugate is directly involved in the elimination of bilirubin from the body, preventing its accumulation and potential toxicity .
Propriétés
IUPAC Name |
disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDYMAMJBFOQJ-MWABKKRNSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N6Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-34-1 | |
| Record name | Ethanesulfonic acid, 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2,2'-[(1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-diyl)bis[(1-oxopropane-3,1-diyl)imino]]bis[ethane-1-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)
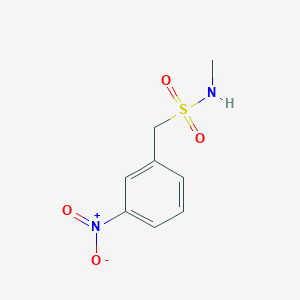
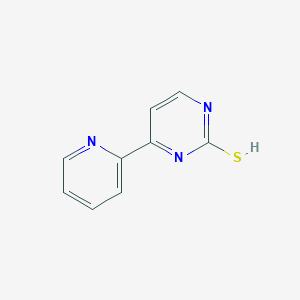
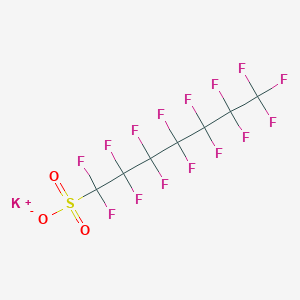
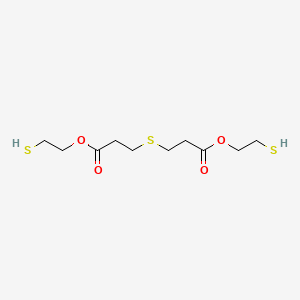
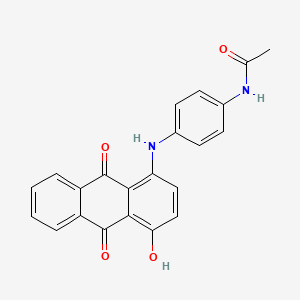
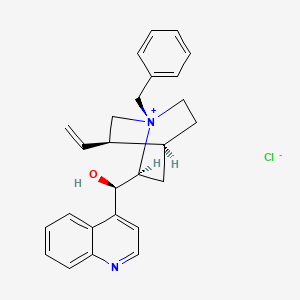
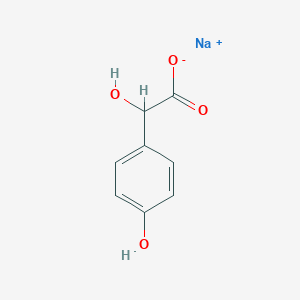
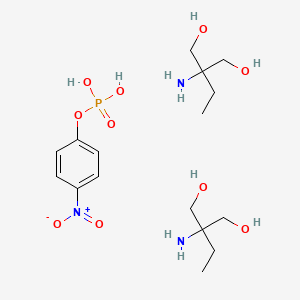
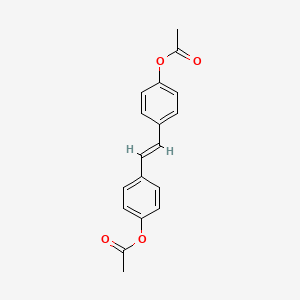

![sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate](/img/structure/B7824811.png)
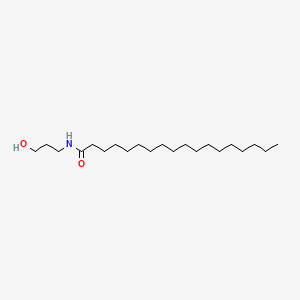
![sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B7824824.png)
